3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a chemical with the molecular formula C18H16ClN3O and a molecular weight of 325.81.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one”. However, there are general methods for the synthesis of piperazine derivatives, which might be relevant2.Molecular Structure Analysis
I couldn’t find specific information on the molecular structure of “3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one”. However, the structure of new psychoactive substances was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS3.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions of “3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one”. However, the structure of new psychoactive substances was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS3.Physical And Chemical Properties Analysis
I couldn’t find specific information on the physical and chemical properties of “3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one”. However, a computational approach was used to assess the significant electrooptic properties of a novel chalcone derivative5.Safety And Hazards
I couldn’t find specific information on the safety and hazards of “3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one”. However, it’s important to handle all chemicals with care and follow safety guidelines.
Future Directions
The future directions for research on “3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one” could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored.
Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis. Always consult with a professional or trusted source when dealing with chemicals.
properties
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-phenylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-15-8-6-14(7-9-15)10-11-20-17-18(23)22(13-12-21-17)16-4-2-1-3-5-16/h1-9,12-13H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEKFEBHHKYQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(4-Chlorophenyl)ethyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.